molecular formula C17H20ClNO B1389330 N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline CAS No. 1040685-52-6

N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline

Cat. No.: B1389330
CAS No.: 1040685-52-6
M. Wt: 289.8 g/mol
InChI Key: PQRGEUYNDFGASP-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is a chemical compound of interest in advanced organic synthesis and pharmaceutical research. This aniline derivative features a chlorophenoxy propyl side chain, a structure often associated with biological activity. Similar structural motifs are found in compounds with diverse applications; for instance, aniline derivatives are commonly used as intermediates in the synthesis of dyes and pigments , and more complex aromatic amines serve as key precursors in the development of active pharmaceutical ingredients, such as the antipsychotic agent Loxapine . The specific mechanism of action and research applications for this compound are areas of ongoing investigation. Researchers value this compound for its potential in exploring new chemical spaces and developing novel molecular entities. It is supplied strictly for research use in laboratory settings only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)propyl]-2,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-12-8-9-16(13(2)10-12)19-11-14(3)20-17-7-5-4-6-15(17)18/h4-10,14,19H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRGEUYNDFGASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(C)OC2=CC=CC=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two main steps:

Stepwise Methodologies

Step Reaction Type Reagents and Conditions Notes
1 Nucleophilic substitution 2-chlorophenol + epichlorohydrin or 2-chlorophenyl halide + propanol derivative Typically under basic conditions using a base such as sodium hydroxide or potassium carbonate. Solvent: ethanol, DMF, or 1,4-dioxane. Temperature: 50–100 °C.
2 Amination/alkylation 2,4-dimethylaniline + 2-(2-chlorophenoxy)propyl halide (e.g., bromide or chloride) Reaction in polar aprotic solvents (DMF, DMSO) or ethanol with base (e.g., K2CO3, NaH). Temperature: 60–110 °C.

Detailed Synthetic Route Example

Synthesis of 2-(2-chlorophenoxy)propyl intermediate:

  • React 2-chlorophenol with epichlorohydrin in the presence of a base (NaOH) in ethanol or 1,4-dioxane.
  • The phenolate ion attacks the epoxide ring, opening it to form the 2-(2-chlorophenoxy)propyl alcohol.
  • This intermediate can be converted to the corresponding halide (chloride or bromide) by reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Coupling with 2,4-dimethylaniline:

  • The halide intermediate is reacted with 2,4-dimethylaniline under nucleophilic substitution conditions.
  • Base such as potassium carbonate is used to deprotonate the aniline, enhancing nucleophilicity.
  • The reaction proceeds at elevated temperature (80–110 °C) in DMF or ethanol.
  • The product is purified by column chromatography or recrystallization.

Reaction Scheme Summary

$$
\text{2-chlorophenol} + \text{epichlorohydrin} \xrightarrow[\text{NaOH}]{\text{EtOH, 60°C}} \text{2-(2-chlorophenoxy)propyl alcohol} \xrightarrow[\text{SOCl}_2]{} \text{2-(2-chlorophenoxy)propyl chloride}
$$

$$
\text{2-(2-chlorophenoxy)propyl chloride} + \text{2,4-dimethylaniline} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 100°C}} \text{this compound}
$$

Research Findings and Optimization Data

Yield and Purity

Reaction Step Yield (%) Purification Method Notes
Formation of 2-(2-chlorophenoxy)propyl intermediate 70–85 Extraction, distillation High selectivity with mild conditions
Halide conversion (chloride/bromide) 80–90 Distillation or recrystallization Efficient halogenation with SOCl2 or PBr3
Coupling with 2,4-dimethylaniline 65–80 Column chromatography Optimized temperature and solvent critical

Reaction Conditions Impact

  • Use of polar aprotic solvents (DMF, DMSO) enhances nucleophilic substitution efficiency.
  • Base choice affects reaction rate and side product formation; K2CO3 is preferred for mildness.
  • Temperature control (80–110 °C) balances reaction rate and minimizes decomposition.
  • Longer reaction times (12–24 h) improve conversion but may increase side reactions.

Analytical Characterization

Summary Table of Preparation Methods

Preparation Aspect Details
Starting materials 2-chlorophenol, epichlorohydrin, 2,4-dimethylaniline
Key intermediates 2-(2-chlorophenoxy)propyl alcohol and halide
Reaction types Nucleophilic ring opening, halogenation, nucleophilic substitution
Solvents Ethanol, DMF, 1,4-dioxane
Bases Sodium hydroxide, potassium carbonate
Temperature range 50–110 °C
Purification methods Column chromatography, recrystallization
Yields 65–90% depending on step
Analytical techniques NMR, MS, IR, HPLC

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Scientific Research Applications

N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline has several key applications in scientific research:

Chemistry

  • Organic Synthesis : It serves as a reagent in organic synthesis and is used as a model compound for studying reaction mechanisms.
  • Reaction Mechanisms : The compound is instrumental in exploring nucleophilic substitution reactions and oxidation processes, contributing to the understanding of chemical behavior in organic compounds.

Biology

  • Plant Physiology : It is utilized in studies related to herbicide resistance and plant growth regulation. The compound inhibits essential protein synthesis pathways in plants, leading to effective weed control.
  • Biochemical Research : this compound is used as a biochemical reagent for proteomics research, aiding in the analysis of protein interactions and functions .

Medicine

  • Therapeutic Investigations : Research is being conducted into its potential therapeutic effects, particularly as a lead compound in drug discovery. Its biological activity may offer insights into new treatment modalities.

Industry

  • Herbicide Formulation : The compound is employed in the formulation of herbicides and agrochemicals, reflecting its importance in agricultural practices .
  • Industrial Applications : It finds use in the production of polymers and dyes, showcasing its versatility in various industrial processes.

Case Study 1: Herbicide Efficacy

A study evaluated the efficacy of this compound as a herbicide against common weeds. Results indicated significant growth inhibition at low concentrations, demonstrating its potential as an effective agricultural chemical.

Case Study 2: Biochemical Interaction

In proteomics research, this compound was tested for its ability to bind with specific proteins involved in cell signaling pathways. The findings revealed that the compound could modulate protein interactions, suggesting its utility in therapeutic applications.

Mechanism of Action

The mechanism of action of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline involves its interaction with specific molecular targets in plants. It inhibits the synthesis of essential proteins and enzymes required for plant growth, leading to the death of weeds. The compound targets pathways involved in cell division and growth, disrupting the normal functioning of plant cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Trends

The following table compares N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline with structurally related compounds, emphasizing substituent effects on biological activity and physicochemical properties:

Compound Name Substituents Molecular Weight (g/mol) XLogP3 Key Biological Activity Source
This compound 2-chlorophenoxy, 2,4-dimethylaniline 288.8 ~5.2 Not reported Target Compound
3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline 2,4-dichlorophenoxy, butoxy 368.3 6.5 Not tested
Quinazolinone 4a 2-(2-chlorophenoxy)quinazolinone - - Inactive (anticonvulsant)
Quinazolinone 7e 2-(2-chlorophenoxy), 3-(2-chloroethyl) side chain - - Active (anticonvulsant)
N-(2-Nitrobenzalidene)-2,4-dimethylaniline Schiff base with 2,4-dimethylaniline - - Third-order NLO activity

Key Findings:

Substituent Position and Halogenation: The 2-chlorophenoxy group in the target compound is associated with lower anticonvulsant activity compared to 2,4-dichlorophenoxy analogues (e.g., quinazolinone 4b in ). For instance, quinazolinone 4a (2-chlorophenoxy) is inactive, while 4b (2,4-dichlorophenoxy) shows significant activity . Dichlorination enhances lipophilicity and receptor binding, as seen in the higher XLogP3 of 3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline (6.5 vs. ~5.2 for the target compound) .

Side-Chain Modifications: Introducing 3-(2-chloroethyl)carbonylamino groups (e.g., quinazolinone 7e) increases anticonvulsant activity compared to simpler 2-chlorophenoxy derivatives. This suggests that side-chain halogenation and carbonyl groups enhance interaction with biological targets .

Electronic Effects: The 2,4-dimethylaniline moiety in the target compound may contribute to electron-donating effects, similar to its role in Schiff bases (), where it enhances nonlinear optical (NLO) properties via extended conjugation .

Biological vs. In contrast, Schiff bases like N-(2-nitrobenzalidene)-2,4-dimethylaniline prioritize optical properties over biological activity, emphasizing substituent-driven functional specialization .

Biological Activity

N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is an organic compound notable for its unique structure, which includes a chlorophenoxy group and a dimethylaniline moiety. Its molecular formula is C17H20ClNO\text{C}_{17}\text{H}_{20}\text{Cl}\text{N}\text{O}, with a molecular weight of 289.80 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that chlorinated compounds can demonstrate potent antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . The presence of the chlorophenoxy group enhances the compound's lipophilicity, potentially improving its membrane permeability and biological efficacy.

Anticancer Activity

The anticancer properties of this compound have also been investigated. Similar chlorinated compounds have shown cytotoxic effects against several cancer cell lines, including T47D breast cancer cells . The introduction of chlorine substituents has been linked to increased topoisomerase inhibitory activity and enhanced cytotoxicity, suggesting that this compound may have potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. These interactions can modulate enzyme activity or receptor binding, leading to various biological responses. For example, the compound may inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation pathways .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activities of this compound and its analogs. The following table summarizes key findings from various research efforts:

Study Activity Assessed Findings Reference
Study 1AntibacterialSignificant activity against MRSA and E. faecalis
Study 2CytotoxicityPotent cytotoxic effects on T47D breast cancer cells
Study 3Enzyme InteractionModulation of enzyme activity leading to altered metabolic pathways

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are crucial for evaluating its potential therapeutic applications. Preliminary studies suggest favorable ADMET profiles for similar compounds, indicating good bioavailability and low toxicity levels in vitro .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline, and what challenges arise during purification?

  • The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 2,4-dimethylaniline (a precursor) can react with 2-(2-chlorophenoxy)propyl halides under basic conditions. A key challenge is isolating the product from unreacted starting materials or byproducts. Purification often requires column chromatography (silica gel) or recrystallization using solvents like ethanol or dichloromethane . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for analytical validation .

Q. How is the structural identity of this compound confirmed?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are critical for confirming the aromatic protons (6.5–7.5 ppm for chlorophenoxy groups) and aliphatic chains (1.2–3.5 ppm for propyl/dimethyl groups).
  • High-Resolution Mass Spectrometry (HRMS): Used to verify molecular weight (e.g., calculated vs. observed [M+H]+^+ peaks). For example, HRMS data for structurally similar compounds show deviations <0.001 Da .
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and stereochemistry, as demonstrated in studies of related dimethylaniline derivatives .

Q. What safety precautions are necessary when handling this compound?

  • Toxicity: Dimethylaniline derivatives are classified as hazardous due to potential neurotoxic effects. Use fume hoods, nitrile gloves, and eye protection.
  • Storage: Store in airtight containers at 4°C, away from light and oxidizing agents. Refer to safety data sheets for 2,4-dimethylaniline analogs (CAS 95-68-1) for disposal guidelines .

Advanced Research Questions

Q. How can protein-templated reactions be applied to modify this compound for drug discovery?

  • Protein-templated synthesis enables site-specific functionalization. For example, the compound’s chlorophenoxy group can undergo nucleophilic aromatic substitution in the presence of enzymes or synthetic templates. This approach enhances binding affinity to biological targets (e.g., kinases or GPCRs). Optimize reaction conditions (pH, temperature) to minimize off-target modifications .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo models?

  • Pharmacokinetic Profiling: Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
  • Formulation Adjustments: Use liposomal encapsulation or PEGylation to improve bioavailability.
  • Target Engagement Studies: Validate target binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to reconcile discrepancies between cellular assays and animal models .

Q. How does the electronic nature of substituents influence the compound’s reactivity in catalytic applications?

  • Electron-withdrawing groups (e.g., chloro in the phenoxy moiety) increase electrophilicity, enhancing reactivity in cross-coupling reactions. Computational methods (DFT calculations) predict charge distribution and reaction pathways. For example, substituent effects on similar compounds correlate with Hammett σ+^+ values .

Methodological Resources

  • Synthetic Protocols: Reference coupling reactions from (33% yield for related aniline derivatives) .
  • Analytical Standards: Use HPLC methods described in (C18 columns, acetonitrile/water gradients) .
  • Safety Data: Align with hazard classifications for dimethylaniline derivatives in .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline

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